molecular formula C10H21N3O B1670528 Diethylcarbamazine CAS No. 90-89-1

Diethylcarbamazine

Cat. No. B1670528
CAS RN: 90-89-1
M. Wt: 199.29 g/mol
InChI Key: RCKMWOKWVGPNJF-UHFFFAOYSA-N
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Description

Diethylcarbamazine is an anthelmintic drug used to treat filarial infections like Wuchereria bancrofti and Loa loa . It is a synthetic organic compound which is highly specific for several parasites .


Synthesis Analysis

Diethylcarbamazine is synthesized through the reaction of diethylamine with carbamoyl chloride . A novel titrimetric method for analysis of Diethylcarbamazine citrate in medicated salt has been developed .


Molecular Structure Analysis

The molecular formula of Diethylcarbamazine is C10H21N3O . The molecular weight is 199.29324 g/mol . The structure includes a total of 35 bonds, with 14 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 1 urea (-thio) derivative, and 1 tertiary amine (aliphatic) .


Chemical Reactions Analysis

A liquid chromatography coupled with tandem mass spectrometry (LC–MS/MS) method was developed and validated for simultaneous quantitation of Diethylcarbamazine . No study found evidence of clinically significant drug-drug interactions likely to impact safety or efficacy .


Physical And Chemical Properties Analysis

Diethylcarbamazine has a molecular weight of 199.30 . The percent composition is C 60.27%, H 10.62%, N 21.08%, O 8.03% .

Scientific Research Applications

Impact on Parasitic Nematodes

DEC has been observed to directly affect parasitic nematodes like Ascaris suum. It enhances activation of SLO-1 K+ currents, which are critical for the nematode's physiology. This effect potentiates the action of emodepside, another anthelmintic drug, suggesting a potential synergistic use of these drugs in therapy (Buxton et al., 2014). Moreover, DEC's action on TRP channels, including TRP-2 in filarial nematodes like Brugia malayi, has been identified. This action leads to a rapid and temporary paralyzing effect on these parasites, providing insight into its mechanism of action against filariasis (Verma et al., 2020).

Anti-Inflammatory Properties

DEC shows notable anti-inflammatory effects, interfering with various inflammatory pathways. It inhibits cyclooxygenase and lipoxygenase pathways, reducing the production of inflammatory mediators like thromboxane, prostacyclin, and leukotrienes. It also suppresses the activation of nuclear transcription factor kappa B (NF-κB), a key regulator of proinflammatory genes (Peixoto & Silva, 2014). These properties are valuable for exploring its potential in treating various inflammatory disorders.

Stability and Formulation

Research into the thermal stability of DEC, especially when formulated as a citrate salt in fortified table salt, has been conducted. This study aimed to ensure the drug's efficacy in reducing microfilaremia under various temperature conditions. The findings confirm the stability of DEC at normal cooking temperatures, which is critical for its use in mass drug administration programs (Honorato et al., 2016).

Novel Formulations and Applications

The development of nanoencapsulated DEC has been explored,demonstrating its effectiveness in reducing inflammatory markers and improving liver morphology in a model of acute hepatic inflammation. This novel formulation suggests that nanoencapsulated DEC could be a potential therapeutic tool for treating inflammatory hepatic disorders, allowing for smaller doses and shorter treatment times while maintaining high efficacy (Rodrigues et al., 2017).

Respiratory and Lung Inflammation Treatment

DEC has shown promise in treating acute lung inflammation. Its preventive effects on NF-κB activation in lung injury models indicate its potential as a drug for inflammatory disorders, especially pulmonary diseases. The study highlights DEC's high anti-inflammatory potential, suggesting its efficacy in managing conditions like Acute Lung Inflammation (Santos et al., 2014).

Potential Cardiovascular Applications

DEC has been investigated for its potential effects on pulmonary hypertension. In a study using a monocrotaline-induced model, DEC treatment led to a significant reduction in markers of pulmonary arterial blood flow and lung inflammation, revealing its potential as a treatment for lung hypertension (Ribeiro et al., 2017).

Impact on Chronic Hepatic Inflammation

The anti-inflammatory effect of DEC on hepatic cells in alcoholic mice has been analyzed, showing that it significantly reduces serum AST levels and hepatic cell damage. This indicates DEC's potential as a treatment for chronic inflammation induced by chronic alcoholism (Rocha et al., 2012).

Compatibility with Other Substances

A study on the drug-excipient compatibility of DEC explored its interactions with various substances, providing insights into its stability and formulation. This research is crucial for developing effective and stable pharmaceutical formulations of DEC (Chaves et al., 2013).

Safety And Hazards

Diethylcarbamazine should be taken immediately after meals . It is contraindicated in patients who may have onchocerciasis, due to the risk of the Mazzotti reaction . Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment .

Future Directions

Diethylcarbamazine is not commercially available in the United States but can be acquired from the Centers for Disease Control and Prevention . It is indicated for the treatment of people with certain filarial diseases, including lymphatic filariasis caused by infection with Wuchereria bancrofti, Brugia malayi, or Brugia timori .

Relevant Papers

A total of 58 potentially relevant studies were identified . Of these, 7 studies were relevant to the research question and met the inclusion criteria . Three papers analyzed pharmacokinetic and pharmacodynamic interactions . No study found evidence of clinically significant drug-drug interactions likely to impact safety or efficacy .

properties

IUPAC Name

N,N-diethyl-4-methylpiperazine-1-carboxamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H21N3O/c1-4-12(5-2)10(14)13-8-6-11(3)7-9-13/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKMWOKWVGPNJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1642-54-2 (citrate (1:1)), 5348-97-0 (mono-hydrochloride)
Record name Diethylcarbamazine [INN:BAN]
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DSSTOX Substance ID

DTXSID1022928
Record name Diethylcarbamazine
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Molecular Weight

199.29 g/mol
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Physical Description

Solid
Record name Diethylcarbamazine
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Solubility

2.36e+02 g/L
Record name Diethylcarbamazine
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Mechanism of Action

The mechanism of action of diethylcarbamazine is thought to involve sensitizing the microfilariae to phagocytosis. One study showed that diethylcarbamazine's activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway. It confirmed the important role of the arachidonic acid metabolic pathway in diethylcarbamazine's mechanism of action in vivo and showes that in addition to its effects on the 5-lipoxygenase pathway, it targets the cyclooxygenase pathway and COX-1.
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Product Name

Diethylcarbamazine

CAS RN

90-89-1
Record name Diethylcarbamazine
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Record name Diethylcarbamazine [INN:BAN]
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Record name 1-Piperazinecarboxamide, N,N-diethyl-4-methyl-
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Record name Diethylcarbamazine
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Record name Diethylcarbamazine
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Record name DIETHYLCARBAMAZINE
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Melting Point

150-155, 48 °C
Record name Diethylcarbamazine
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Record name Diethylcarbamazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014849
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16,900
Citations
CA Peixoto, BS Silva - European journal of pharmacology, 2014 - Elsevier
… The well-known drug diethylcarbamazine (DEC) is used throughout the world against lymphatic filariasis. However, in recent years many studies have described other pharmacological …
Number of citations: 49 www.sciencedirect.com
RM Maizels, DA Denham - Parasitology, 1992 - cambridge.org
Anti-parasitic drugs may achieve their therapeutic effect either by direct activity against the pathogenic organism, or by altering host factors which lead to parasite killing. In this review, …
Number of citations: 186 www.cambridge.org
J Norões, G Dreyer, A Santos… - Transactions of the …, 1997 - academic.oup.com
To assess directly the effect of various doses of diethylcarbamazine (DEC) on adult Wuchereria bancrofti, 31 infected men were randomly assigned to receive an initial single DEC dose …
Number of citations: 202 academic.oup.com
K Awadzi, HM Gilles - British journal of clinical pharmacology, 1992 - ncbi.nlm.nih.gov
Onchocerciasis is a filarial disease resulting from infection with Onchocerca volvulus and is characterised by the presence of fibrous nodules in the skin and subcutaneous tissues. …
Number of citations: 51 www.ncbi.nlm.nih.gov
BM Greene, HR Taylor, EW Cupp… - New England journal …, 1985 - Mass Medical Soc
… We compared ivermectin with diethylcarbamazine for the treatment of onchocerciasis in a … weight), diethylcarbamazine daily for eight days, or placebo. Diethylcarbamazine caused a …
Number of citations: 320 www.nejm.org
EA Ottesen - Reviews of infectious diseases, 1985 - academic.oup.com
Diethylcarbamazine (DEC) is an effective microfilaricidal drug against Wuchereria bancrofti, Brugiamalayi, and Brugiatimori- the three lymphatic-dwelling filariae infecting humans. …
Number of citations: 229 academic.oup.com
TB Nutman, KD Miller, M Mulligan… - … England Journal of …, 1988 - Mass Medical Soc
To determine whether infection with Loa loa could be prevented in temporary residents of endemic areas, we conducted a randomized, double-blind, placebo-controlled trial of …
Number of citations: 64 www.nejm.org
ML Eberhard, PJ Lammie, CM Dickinson… - Journal of Infectious …, 1991 - academic.oup.com
This study assessed Wuchereria bancrojti-infected patients who received diethylcarbamazine (DEC) to determined if drug levels were comparable between individuals who continued …
Number of citations: 53 academic.oup.com
AK Singh, MA Quraishi - Corrosion science, 2010 - Elsevier
… In the present work, we have investigated DECM (diethylcarbamazine) as corrosion … Diethylcarbamazine is the commercial name of 4-methyl-N, N-bis(4-methylpiperazin-2-yl) – …
Number of citations: 155 www.sciencedirect.com
JY Cesbron, A Capron, BB Vargaftig, M Lagarde… - Nature, 1987 - nature.com
More than 400 million people in the world are infected by filarial parasites leading to a wide range of pathologies 1 . Although introduced in 1947 2 , the mainstay of the therapy and …
Number of citations: 86 www.nature.com

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